ITWNRVUOYUXMDT-UHFFFAOYSA-M
Description
The compound corresponding to the InChI Key ITWNRVUOYUXMDT-UHFFFAOYSA-M is identified as Zygocaperoside, a triterpenoid saponin isolated from the roots of Zygophyllum fabago . Its structure was elucidated using UV and NMR spectroscopy, with $ ^1H $-NMR and $ ^{13}C $-NMR data confirming the presence of a triterpene aglycone core linked to sugar moieties (Figure 1 in ). Key spectral features include characteristic signals for oleanane-type triterpene protons (e.g., δ 5.30 ppm for a double bond) and anomeric protons of glycosidic linkages (δ 4.30–5.50 ppm) .
Its isolation alongside Isorhamnetin-3-O-glycoside (a flavonoid derivative) highlights its co-occurrence with structurally distinct secondary metabolites in Z. fabago .
Properties
CAS No. |
177190-98-6 |
|---|---|
Molecular Formula |
C15H23ClN2O |
Molecular Weight |
282.812 |
IUPAC Name |
trimethyl-[3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propyl]azanium;chloride |
InChI |
InChI=1S/C15H23N2O.ClH/c1-17(2,3)11-7-10-16-15(13-18)12-14-8-5-4-6-9-14;/h4-6,8-9,12-13,16H,7,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ITWNRVUOYUXMDT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCNC(=CC1=CC=CC=C1)C=O.[Cl-] |
Synonyms |
1-Propanaminium, N,N,N-trimethyl-3-(1-oxo-3-phenyl-2-propenyl)amino-, chloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ITWNRVUOYUXMDT-UHFFFAOYSA-M involves the reaction of trimethylamine with 3-oxo-1-phenylprop-1-en-2-ylamine under specific conditions . The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain consistent reaction conditions . The process is optimized for high yield and purity, ensuring that the compound meets industry standards for various applications .
Chemical Reactions Analysis
Types of Reactions
ITWNRVUOYUXMDT-UHFFFAOYSA-M undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N-Trimethyl-3-[(3-oxo-1-phenylprop-1-en-2-yl)amino]propan-1-aminium oxide, while reduction may yield N,N,N-Trimethyl-3-[(3-hydroxy-1-phenylprop-1-en-2-yl)amino]propan-1-aminium chloride .
Scientific Research Applications
ITWNRVUOYUXMDT-UHFFFAOYSA-M has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in biochemical assays and as a marker in molecular biology studies.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of polymers and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of ITWNRVUOYUXMDT-UHFFFAOYSA-M involves its interaction with specific molecular targets and pathways . It may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Isorhamnetin-3-O-glycoside (Co-isolated Compound)
- Structural Differences: Aglycone Core: Zygocaperoside features a triterpenoid backbone, while Isorhamnetin-3-O-glycoside is based on the flavonoid isorhamnetin (a methylated quercetin derivative). Glycosylation: Both compounds are glycosides, but Zygocaperoside likely has multiple sugar units (typical of saponins), whereas Isorhamnetin-3-O-glycoside contains a single glycosidic linkage at the 3-OH position .
- Spectroscopic Data: $ ^1H $-NMR of Zygocaperoside shows signals for methyl groups (δ 0.70–1.20 ppm) and olefinic protons, absent in the flavonoid glycoside. Isorhamnetin-3-O-glycoside exhibits aromatic proton signals (δ 6.80–7.50 ppm) and a methoxy group (δ 3.80 ppm) .
(b) Quercetin-3-O-glucoside (Functionally Similar Flavonoid)
- Functional Comparison: Both Isorhamnetin-3-O-glycoside and Quercetin-3-O-glucoside are flavonoid glycosides with antioxidant properties. However, Zygocaperoside’s triterpenoid structure suggests distinct mechanisms, such as membrane interaction via its amphiphilic saponin properties.
- Bioactivity: Flavonoid glycosides are often associated with free radical scavenging, while triterpenoid saponins may exhibit hemolytic or immunomodulatory effects .
Data Table: Key Properties of Zygocaperoside and Comparators
| Property | Zygocaperoside | Isorhamnetin-3-O-glycoside | Quercetin-3-O-glucoside |
|---|---|---|---|
| Molecular Formula | $ C{48}H{78}O_{18} $ (est) | $ C{22}H{22}O_{12} $ | $ C{21}H{20}O_{12} $ |
| Molecular Weight | ~943.12 g/mol | 478.40 g/mol | 464.38 g/mol |
| Core Structure | Oleanane triterpene | Flavonoid (isorhamnetin) | Flavonoid (quercetin) |
| Glycosylation | Multiple sugars | Monoglycoside (3-O-position) | Monoglycoside (3-O-position) |
| Key NMR Signals | δ 0.70–1.20 (CH$_3$), 5.30 (C=C) | δ 6.80–7.50 (aromatic), 3.80 (OCH$_3$) | δ 6.20–7.70 (aromatic) |
| Bioactivity | Potential immunomodulatory | Antioxidant, anti-inflammatory | Antioxidant, antiviral |
Industrial and Pharmacological Relevance
- Zygocaperoside: Triterpenoid saponins like Zygocaperoside are explored for their surfactant properties and bioactivity in drug discovery. Their complex structures pose challenges in synthesis, necessitating plant extraction .
- Isorhamnetin Derivatives : Used in nutraceuticals for oxidative stress mitigation. The glycoside form enhances solubility compared to aglycones .
- Quercetin Glycosides : Widely commercialized in supplements; their production often involves enzymatic glycosylation to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
